molecular formula C21H21NO3 B1359447 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid CAS No. 932928-90-0

6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1359447
CAS No.: 932928-90-0
M. Wt: 335.4 g/mol
InChI Key: ZCRFDHXNJXGMRJ-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C21H21NO3 and a molecular weight of 335.40 g/mol This compound is notable for its unique structural features, which include a quinoline core substituted with dimethyl and propoxyphenyl groups

Preparation Methods

The synthesis of 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution Reactions:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

Properties

IUPAC Name

6,8-dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-4-9-25-19-8-6-5-7-15(19)18-12-17(21(23)24)16-11-13(2)10-14(3)20(16)22-18/h5-8,10-12H,4,9H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRFDHXNJXGMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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